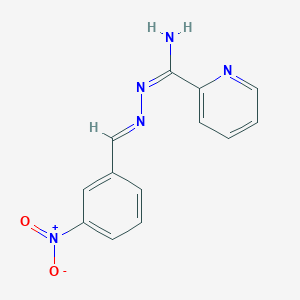
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme that plays a crucial role in the development and activation of B cells, which are a type of white blood cell involved in the immune response. TAK-659 has shown promising results in preclinical studies and is currently being evaluated as a potential treatment for various B cell-related disorders.
Mecanismo De Acción
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide works by irreversibly binding to the active site of BTK, thereby inhibiting its activity and preventing downstream signaling pathways that are essential for B cell activation and survival. This leads to a decrease in B cell proliferation and survival, which can be beneficial in the treatment of B cell-related disorders.
Biochemical and physiological effects:
In addition to its effects on B cells, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide has also been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines. This can be beneficial in the treatment of autoimmune diseases, where excessive inflammation is a key feature.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide has several advantages as a research tool, including its high potency and selectivity for BTK, as well as its ability to inhibit BTK irreversibly. However, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide also has some limitations, including its relatively short half-life and the potential for off-target effects at high concentrations.
Direcciones Futuras
There are several potential future directions for the development of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide and other BTK inhibitors. One area of interest is the use of BTK inhibitors in combination with other targeted therapies, such as PI3K inhibitors or immune checkpoint inhibitors. Another area of interest is the development of more potent and selective BTK inhibitors, which may have improved efficacy and fewer off-target effects. Finally, the use of BTK inhibitors in the treatment of other types of cancer, such as solid tumors, is an area of active investigation.
Métodos De Síntesis
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide involves several steps, including the preparation of the 5-ethyl-1,3,4-thiadiazole-2-carboxylic acid, which is then reacted with piperidine and 4-fluorobenzoyl chloride to form the desired compound. The synthesis process has been optimized to ensure high yield and purity of the final product.
Aplicaciones Científicas De Investigación
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide has been extensively studied in preclinical models of B cell-related disorders, including lymphoma, leukemia, and autoimmune diseases such as rheumatoid arthritis and lupus. In these studies, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide has been shown to effectively inhibit BTK activity and suppress B cell proliferation and survival. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide has also been shown to enhance the activity of other immune cells, such as natural killer cells and T cells, which can further enhance the immune response.
Propiedades
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2S/c1-2-14-20-21-17(25-14)19-15(23)11-7-9-22(10-8-11)16(24)12-3-5-13(18)6-4-12/h3-6,11H,2,7-10H2,1H3,(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRHZIOIWSFZRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5696690.png)
![2-(2,2-dimethylpropyl)-1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5696693.png)
![N-[2-(dimethylamino)ethyl]-N'-1-naphthylthiourea](/img/structure/B5696700.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethylphenoxy)-N-methylacetamide](/img/structure/B5696717.png)

![2-[(2-methylbenzyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5696736.png)

![5-[(3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5696758.png)


![3,4-dichloro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5696774.png)
![1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B5696777.png)